molecular formula C22H21N7O B12513717 (S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide

(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide

Cat. No.: B12513717
M. Wt: 399.4 g/mol
InChI Key: RWBYECCAYSUTDK-UHFFFAOYSA-N
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Description

(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide is a complex organic compound that features a unique arrangement of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of pyridine-2-carboxaldehyde with appropriate amines and other reagents to form the imidazo[1,5-a]pyrazine core . This is followed by further functionalization to introduce the pyrrolidine and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C22H21N7O

Molecular Weight

399.4 g/mol

IUPAC Name

4-(8-amino-3-pyrrolidin-2-ylimidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21N7O/c23-20-19-18(28-21(16-4-3-11-24-16)29(19)13-12-26-20)14-6-8-15(9-7-14)22(30)27-17-5-1-2-10-25-17/h1-2,5-10,12-13,16,24H,3-4,11H2,(H2,23,26)(H,25,27,30)

InChI Key

RWBYECCAYSUTDK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Origin of Product

United States

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